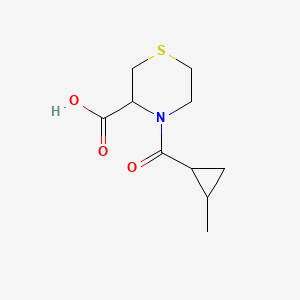

Cyproterone (acetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyproterone acetate is a synthetic steroidal antiandrogen and progestin medication. It is primarily used to treat androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer. Additionally, it is a component of feminizing hormone therapy for transgender individuals and is included in some birth control pills .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyproterone acetate is synthesized through a series of chemical reactions starting from steroidal precursorsThe final product is obtained by acetylation of the hydroxyl group .

Industrial Production Methods: In industrial settings, cyproterone acetate is produced by combining cyproterone acetate micro powder particles with fillers, disintegrating agents, lubricants, flow aids, and adhesives. This mixture is processed to enhance the bioavailability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Cyproterone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides.

Reduction: Reduction reactions can modify the cyclopropane ring.

Substitution: Substitution reactions can introduce different functional groups

Common Reagents and Conditions:

Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.

Reduction: Hydrogenation reactions often employ catalysts like palladium.

Substitution: Halogenation reactions use reagents such as chlorine or bromine

Major Products:

Epoxides: Formed through selective oxidation.

Cyclopropane Derivatives: Result from reduction reactions

Applications De Recherche Scientifique

Cyproterone acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study steroidal reactions and mechanisms.

Biology: Investigated for its effects on androgen receptors and hormonal pathways.

Medicine: Extensively used in clinical trials for treating prostate cancer, hypersexuality, and androgenization symptoms in women

Industry: Utilized in the formulation of pharmaceuticals, particularly in hormone therapy and contraceptives

Mécanisme D'action

Cyproterone acetate exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors. This action suppresses the effects of androgens on target tissues. Additionally, cyproterone acetate has progestational properties, which contribute to its antigonadotropic effects by reducing luteinizing hormone levels .

Comparaison Avec Des Composés Similaires

Flutamide: Another antiandrogen used in the treatment of prostate cancer.

Bicalutamide: A non-steroidal antiandrogen with similar applications.

Spironolactone: A diuretic with antiandrogenic properties used for treating acne and hirsutism

Uniqueness of Cyproterone Acetate: Cyproterone acetate is unique due to its dual action as both an antiandrogen and a progestin. This combination allows it to be effective in a broader range of conditions compared to other antiandrogens that lack progestational activity .

Propriétés

Formule moléculaire |

C24H29ClO4 |

|---|---|

Poids moléculaire |

416.9 g/mol |

Nom IUPAC |

[(2S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14?,15?,16?,17?,18?,22-,23-,24-/m0/s1 |

Clé InChI |

UWFYSQMTEOIJJG-JYAHAFDQSA-N |

SMILES isomérique |

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)OC(=O)C |

SMILES canonique |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)

![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)

![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid](/img/structure/B14801096.png)

![1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine](/img/structure/B14801101.png)

![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)

![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide](/img/structure/B14801115.png)

![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)

![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)